molecular formula C21H24ClFN4O B2724833 2-(2-chloro-6-fluorophenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide CAS No. 2034410-74-5

2-(2-chloro-6-fluorophenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide

Cat. No.: B2724833
CAS No.: 2034410-74-5
M. Wt: 402.9
InChI Key: NLYCNCRLIZBSRC-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide is a useful research compound. Its molecular formula is C21H24ClFN4O and its molecular weight is 402.9. The purity is usually 95%.
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Biological Activity

The compound 2-(2-chloro-6-fluorophenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article summarizes the biological activity of this compound based on diverse research findings, including its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H22ClFN3C_{19}H_{22}ClFN_3, with a molecular weight of approximately 343.85 g/mol. The structure features a chloro-fluoro aromatic ring and a tetrahydroquinazoline moiety linked through a piperidine group, which is significant for its biological interactions.

Research indicates that the compound may exert its effects through multiple mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression, such as cyclooxygenase (COX) and acetylcholinesterase (AChE) .
  • Modulation of Cell Signaling Pathways : It is hypothesized that the compound may interact with signaling pathways related to apoptosis and cell proliferation, potentially influencing cancer cell survival .

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound:

  • In Vitro Cytotoxicity : In assays against various cancer cell lines (e.g., PC3 prostate carcinoma), the compound demonstrated significant cytotoxic effects. For instance, related derivatives showed IC50 values ranging from 52 μM to 80 μM against PC3 cells, indicating a promising therapeutic index .
  • Mechanistic Studies : The compound's ability to induce apoptosis was confirmed through flow cytometry and caspase activation assays, suggesting that it triggers programmed cell death in cancer cells .

Neuroprotective Effects

The compound's structural similarity to known neuroprotective agents suggests potential benefits in neurological disorders:

  • Acetylcholinesterase Inhibition : As a potential AChE inhibitor, it may enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease . Preliminary data indicate that similar compounds can significantly improve cognitive function in animal models.

Case Studies

  • Study on Prostate Cancer : A study involving a series of phenylacetamide derivatives found that compounds with structural similarities to our target exhibited enhanced cytotoxicity against prostate cancer cell lines. The study concluded that modifications to the piperidine and quinazoline moieties significantly influenced biological activity .
  • Neurodegenerative Disease Models : In models of neurodegeneration, compounds with similar structures were shown to reduce neuroinflammation and improve neuronal survival rates. These findings support further investigation into the neuroprotective properties of this compound .

Safety and Toxicology

Safety assessments are crucial for any potential therapeutic agent:

  • Toxicity Profiles : Initial toxicity studies indicated manageable profiles at therapeutic doses; however, further studies are necessary to fully elucidate any adverse effects associated with long-term use .

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClFN4O/c22-17-5-3-6-18(23)16(17)12-20(28)26-14-8-10-27(11-9-14)21-15-4-1-2-7-19(15)24-13-25-21/h3,5-6,13-14H,1-2,4,7-12H2,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLYCNCRLIZBSRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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